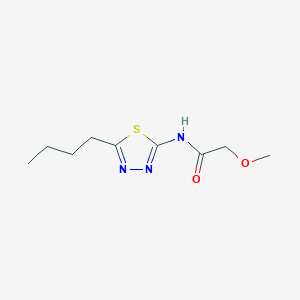![molecular formula C20H23N3O3 B254649 [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone, also known as Methylphenidate, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. Methylphenidate is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been shown to have potential therapeutic benefits in the treatment of other neurological disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Mechanism of Action
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances the transmission of signals between neurons. The increased activity of dopamine and norepinephrine in the brain has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in individuals with pre-existing heart conditions. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to increase the release of cortisol, a stress hormone that can have negative effects on the body over time.
Advantages and Limitations for Lab Experiments
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has several advantages and limitations for use in lab experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers studying the effects of central nervous system stimulants. However, the compound's effects on the body can be unpredictable, which can make it difficult to control for confounding variables in experiments.
Future Directions
There are several potential future directions for research on [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate. One area of interest is the compound's potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is the development of new formulations of the compound that can be administered more easily and have fewer side effects. Finally, there is a need for more research on the long-term effects of [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate use, particularly in individuals with pre-existing heart conditions.
Synthesis Methods
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate is synthesized through a multi-step process that involves the condensation of piperidine with ethyl 4-chlorobenzoate to form ethyl 4-piperidinyl-benzoate. The resulting compound is then reacted with methyl 2-bromo-3-nitrobenzoate to form [4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone.
Scientific Research Applications
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, depression, anxiety, and PTSD. The compound has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
properties
Product Name |
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-3-16-7-9-17(10-8-16)21-11-13-22(14-12-21)20(24)18-5-4-6-19(15(18)2)23(25)26/h4-10H,3,11-14H2,1-2H3 |
InChI Key |
LNUOQQYDEYUFFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)


![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)